N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S.ClH/c1-6-25(7-2)13-14-26(22(27)18-15-16(3)11-12-17(18)4)23-24-21-19(28-5)9-8-10-20(21)29-23;/h8-12,15H,6-7,13-14H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVKONWEIXHDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=C(C=CC(=C3)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on existing literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 448.0 g/mol. Its structure includes a benzothiazole moiety, which is known for its diverse biological activities, and a diethylaminoethyl side chain that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.0 g/mol |
| CAS Number | 1219143-68-6 |
The biological activity of this compound is primarily attributed to its interaction with DNA and subsequent inhibition of DNA-dependent enzymes. Compounds with similar structures have been shown to bind to DNA in the minor groove, affecting replication and transcription processes . This mode of action is crucial for its antitumor properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antitumor activity against various cancer cell lines. For instance, compounds structurally related to this compound were tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture methods. The results indicated IC50 values ranging from 0.85 μM to 6.75 μM across different assays .
Table: Antitumor Activity in Different Cell Lines
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown promising antimicrobial properties against various pathogens. Similar benzothiazole derivatives have been documented to exhibit broad-spectrum antimicrobial activity, suggesting that this compound may also be effective against bacterial infections .
Case Studies
- Case Study on Lung Cancer : A study published in PMC evaluated the efficacy of several benzothiazole derivatives on lung cancer cells using MTS cytotoxicity assays and BrdU proliferation assays, highlighting the potential for these compounds as new antitumor agents .
- Antimicrobial Properties : Research has indicated that related compounds can disrupt essential bacterial processes such as protein synthesis and DNA replication, which are critical for their antimicrobial effects.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H30ClN3O2S
- CAS Number : 1219143-68-6
- Molecular Weight : 433.02 g/mol
The compound features a complex structure that includes a benzothiazole moiety, which is known for its biological activity. The presence of diethylamino and methoxy groups enhances its pharmacological properties.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. Studies have shown that N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide hydrochloride can inhibit the growth of various cancer cell lines. A notable study demonstrated its efficacy against breast cancer cells, where it induced apoptosis and inhibited cell proliferation.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective potential. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's.
Pharmacological Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves modulation of specific signaling pathways associated with cell survival and apoptosis. It has been shown to interact with the PI3K/Akt pathway, which is crucial in cancer biology.
Toxicity and Safety Profiles
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are ongoing to fully elucidate its safety in vivo.
Data Tables
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of the compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be around 15 µM for MCF-7 cells.
Case Study 2: Neuroprotection
A separate investigation conducted by the Neuroscience Journal explored the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The compound was found to significantly reduce cell death and increase the expression of antioxidant enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Functional Groups
The compound shares structural similarities with the following analogs:
Key Observations:
- Benzothiazole vs. Thiazole/Indole: The target compound’s 4-methoxybenzothiazole group distinguishes it from simpler thiazole (e.g., ) or indole-based analogs (e.g., ). Benzothiazoles are known for enhanced metabolic stability compared to thiazoles .
- Hydrochloride Salt: Unlike neutral analogs (e.g., ), the hydrochloride form improves aqueous solubility, a feature critical for intravenous formulations .
Stability Considerations:
Pharmacological and Physicochemical Properties
- PFOR Inhibition : The thiazole-based compound in directly inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a mechanism absent in the target compound due to structural differences.
Preparation Methods
Cyclization Reaction
A modified Hinsberg thiazole synthesis is employed:
-
Reactant : 4-Methoxy-2-aminothiophenol (1.0 eq)
-
Carbonyl Source : Ethyl chloroformate (1.2 eq)
Mechanism :
Preparation of 2,5-Dimethylbenzoyl Chloride
The acylating agent is derived from 2,5-dimethylbenzoic acid:
Chlorination Protocol
| Parameter | Value | Source |
|---|---|---|
| Reagent | Thionyl chloride (2.5 eq) | |
| Solvent | Toluene | |
| Temperature | 70°C, 4 h | |
| Purity | >98% (GC-MS) |
Workup : Excess SOCl₂ is removed under vacuum, and the residue is distilled at 120°C (15 mmHg).
Amide Bond Formation: Coupling Benzothiazol-2-amine with 2,5-Dimethylbenzoyl Chloride
A two-step N-acylation strategy prevents disubstitution:
Initial Acylation
-
Molar Ratio : Benzothiazol-2-amine : Benzoyl chloride = 1 : 1.05
Intermediate : N-(4-Methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide
Selective N-Alkylation with 2-(Diethylamino)ethyl Chloride
| Condition | Value | Source |
|---|---|---|
| Alkylating Agent | 2-(Diethylamino)ethyl chloride (1.3 eq) | |
| Solvent | Acetonitrile | |
| Base | K₂CO₃ (3.0 eq) | |
| Temperature | 60°C, 24 h | |
| Yield | 74% |
Critical Note : Excess alkylating agent leads to quaternary ammonium byproducts; stoichiometry must be tightly controlled.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for improved stability:
Acidification Protocol
Key Data :
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Approach
An alternative to alkylation uses:
-
Amine : N-(4-Methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide
-
Aldehyde : 2-(Diethylamino)acetaldehyde
| Parameter | Value |
|---|---|
| Yield | 68% |
| Advantage | Avoids alkyl chloride handling |
| Disadvantage | Requires aldehyde stability |
Solid-Phase Synthesis (Patent EP3119752B1)
A resin-bound method employs:
Outcome :
Optimization Strategies and Troubleshooting
Common Side Reactions
Solvent Screening Data
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 89 | 95 |
| THF | 76 | 88 |
| DMF | 82 | 91 |
Q & A
Q. What are the standard synthetic protocols for preparing N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide hydrochloride?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Reacting substituted benzoyl chloride with a thiazol-2-amine derivative under basic conditions (e.g., pyridine) .
- Purification : Column chromatography or recrystallization from methanol/water mixtures to isolate the final product .
- Hydrochloride salt formation : Treatment with HCl gas or aqueous HCl in ethanol . Key reaction parameters include temperature control (room temperature to reflux), solvent selection (DMF, acetonitrile, or ethanol), and monitoring via TLC .
Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst/Reagent | Temperature | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Amide formation | Pyridine | Benzoyl chloride | RT, 24h | 75–85 | |
| Cyclization | DMF | K₂CO₃ | 80°C | 60–70 | |
| Salt precipitation | Ethanol | HCl (g) | 0–5°C | >90 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity (e.g., diethylamino ethyl protons at δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 479.99 for C₂₂H₂₇ClN₄O₄S) .
- IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends (~3000 cm⁻¹) .
Q. What are the primary research applications of this compound?
It is investigated for:
- Pharmacological studies : Potential inhibition of cancer cell proliferation via apoptosis induction, linked to its benzothiazole and tertiary amine motifs .
- Enzyme interaction studies : Binding to PFOR-like enzymes, inferred from structural analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide coupling .
- Catalyst selection : Use of carbodiimides (e.g., EDC·HCl) for efficient activation of carboxylic acids .
- Time-temperature profiling : Extended reflux (e.g., 72 hours) for complete cyclization . Contradictions in yield data (e.g., 60% vs. 85%) may arise from variations in stoichiometry or solvent purity .
Q. What strategies resolve structural ambiguities in crystallographic or NMR data?
- X-ray crystallography : Resolves hydrogen bonding networks (e.g., N—H⋯N interactions stabilizing dimeric forms) .
- 2D NMR (COSY, NOESY) : Assigns overlapping proton signals in the diethylaminoethyl and benzothiazole moieties .
- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to validate experimental spectra .
Q. How does the compound’s mechanism of action differ in cancer vs. microbial targets?
- Cancer cells : Proposed to disrupt mitochondrial membrane potential via ROS generation, inferred from analogs with similar benzothiazole scaffolds .
- Microbial targets : Inhibition of PFOR enzyme activity via amide anion conjugation to thiazole rings . Table 2: Comparative Biological Activity
| Target | Assay Type | IC₅₀ (µM) | Mechanism Hypothesis | Ref. |
|---|---|---|---|---|
| HeLa cells | MTT assay | 12.5 | Apoptosis via caspase-3 | |
| Clostridium difficile | PFOR inhibition | 5.8 | Competitive binding to FAD |
Q. What analytical methods address discrepancies in thermal stability data?
- Thermogravimetric Analysis (TGA) : Measures decomposition onset (e.g., >200°C for hydrochloride salts) .
- Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions (e.g., endothermic peaks at 150–160°C) . Contradictions may arise from hydration levels or impurities in crystallized samples .
Q. How can computational modeling predict metabolic pathways or toxicity?
- ADMET prediction : Software like SwissADME estimates bioavailability (%F = 65–70) and CYP450 interactions .
- Molecular docking : Simulates binding to cytochrome P450 3A4 or hERG channels to assess off-target risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
